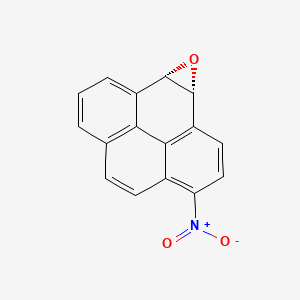

1-Nitropyrene-4,5-oxide

Description

Properties

CAS No. |

105596-42-7 |

|---|---|

Molecular Formula |

C16H9NO3 |

Molecular Weight |

263.252 |

IUPAC Name |

(2S,4R)-8-nitro-3-oxapentacyclo[7.6.2.02,4.05,17.012,16]heptadeca-1(15),5(17),6,8,10,12(16),13-heptaene |

InChI |

InChI=1S/C16H9NO3/c18-17(19)12-7-6-11-14-9(12)5-4-8-2-1-3-10(13(8)14)15-16(11)20-15/h1-7,15-16H/t15-,16+/m0/s1 |

InChI Key |

HSGLBAJOUBFGPZ-JKSUJKDBSA-N |

SMILES |

C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C(C=C5)[N+](=O)[O-])C=C2 |

Synonyms |

1-nitropyrene-4,5-oxide |

Origin of Product |

United States |

Scientific Research Applications

Environmental Monitoring and Biomarker Development

1-Nitropyrene is a prevalent nitropolycyclic aromatic hydrocarbon found in diesel exhaust. Its presence in the environment serves as a marker for diesel exhaust exposure, making it crucial for air quality monitoring. Research indicates that 1-nitropyrene can be used to assess the health risks associated with particulate matter from vehicle emissions .

Table 1: Environmental Relevance of 1-Nitropyrene

| Application Area | Description |

|---|---|

| Air Quality Monitoring | Used as a marker for diesel exhaust exposure |

| Health Risk Assessment | Evaluates the impact of air pollution on public health |

| Biomarker for Carcinogenic Exposure | Indicates potential carcinogenic risks from environmental pollutants |

Toxicological Studies

The mutagenicity of 1-nitropyrene-4,5-oxide has been extensively studied through various animal models. In particular, studies have shown that this compound induces lung tumors in mice when administered intraperitoneally . The compound's metabolic activation is critical for its carcinogenic effects, requiring conversion to reactive metabolites that can interact with DNA.

Case Study: Tumor Induction in Mice

- Study Design : Male and female A/J mice received multiple doses of 1-nitropyrene.

- Findings : High incidence of lung tumors was observed in treated males (14 out of 16) compared to controls (3 out of 16), indicating significant carcinogenic potential .

Mutagenicity and Genetic Studies

Research has demonstrated that this compound exhibits mutagenic properties through mechanisms involving DNA binding and mutations. The compound has been shown to cause base substitutions and deletions in the hprt gene, which is critical for understanding its genetic impact .

Table 2: Mutagenicity Profile of this compound

| Mutation Type | Frequency (%) |

|---|---|

| Base Substitutions | 67% |

| One Base Deletions | 22% |

| Exon Deletions | 11% |

Metabolic Pathways and Health Implications

The metabolism of 1-nitropyrene involves several pathways leading to the formation of reactive intermediates such as epoxides. These metabolites are crucial for understanding the compound's toxicity profile and potential health risks associated with exposure. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to study these metabolic processes .

Case Study: Metabolic Activation

- Methodology : Incubation of 1-nitropyrene with liver microsomes from treated guinea pigs revealed the formation of various metabolites.

- : The study highlighted the significance of metabolic activation in determining the compound's mutagenic potential .

Implications for Public Health and Regulatory Policies

Given its established carcinogenicity and mutagenicity, this compound poses significant concerns for public health. Regulatory agencies may consider this compound when assessing environmental pollutants' risks, particularly those related to diesel emissions. Continuous monitoring and research are essential to develop effective strategies for mitigating exposure risks.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mutagenic Potency

1-NP-4,5-oxide exhibits distinct mutagenic profiles compared to its structural analog, 1-nitropyrene-9,10-oxide (1-NP-9,10-oxide), and hydroxylated metabolites (e.g., 3-, 6-, and 8-hydroxy-1-nitropyrene):

- Key Findings :

- In Salmonella TA98, 1-NP-4,5-oxide is significantly more mutagenic than 1-NP-9,10-oxide under both aerobic and S9-activated conditions .

- Conversely, in Chinese hamster ovary (CHO) cells, 1-NP-9,10-oxide induces twice the mutation frequency of 1-NP-4,5-oxide, primarily via A→G and G→A transitions .

- Hydroxylated metabolites (e.g., 3-hydroxy-1-NP) exhibit negligible mutagenicity unless further nitroreduced to reactive species .

Cytotoxicity

1-NP-9,10-oxide demonstrates higher cytotoxicity than 1-NP-4,5-oxide in mammalian systems, likely due to differences in epoxide stability and adduct persistence . The 9,10-epoxide’s greater steric strain may enhance its reactivity with cellular nucleophiles, leading to rapid DNA damage and cell death .

DNA Adduct Formation

Both K-region oxides form similar DNA adduct patterns, but the major adduct (N-(deoxyguanosin-8-yl)-1-aminopyrene) is only observed when nitroreductases (e.g., xanthine oxidase) are present . Adduct distribution is unaffected by oxygen tension, suggesting that oxidative metabolites bind DNA independently of nitroreductive activation .

Metabolic Pathways

- 1-NP-4,5-oxide : Generated via microsomal oxidation (Aroclor-induced rat liver microsomes) and stabilized by epoxide hydrolase inhibitors (e.g., 1,2-epoxy-3,3,3-trichloropropane) .

- 1-NP-9,10-oxide : Produced under similar conditions but metabolized more rapidly to 9,10-dihydrodiols, reducing its bioavailability .

- Hydroxylated Metabolites: Formed via non-K-region oxidation but require nitroreduction (e.g., by xanthine oxidase) to bind DNA .

Reactivity with Glutathione (GSH)

This slow reactivity may prolong its interaction with DNA, exacerbating mutagenic effects .

Preparation Methods

Microsomal Incubation Protocol

-

Microsome preparation : Liver homogenates are centrifuged at 10,000 × g to isolate microsomes, which are resuspended in phosphate buffer (pH 7.4).

-

Incubation mixture : Contains 1-nitropyrene (20–50 μM), NADPH (1 mM), and microsomal protein (2–5 mg/mL).

-

Reaction duration : 30–60 minutes at 37°C.

Inhibiting epoxide hydrolase with 1,2-epoxy-3,3,3-trichloropropane (TCPO) increases the yield of this compound by preventing its hydrolysis to the corresponding dihydrodiol. Metabolite quantification via HPLC reveals that 4,5-oxide constitutes 40–50% of total epoxides under these conditions.

Computational Insights into CYP-Mediated Epoxidation

Recent molecular dynamics simulations and density functional theory (DFT) studies have elucidated the role of specific CYP isoforms in 1-nitropyrene metabolism. CYP 2A13 and CYP 2E1 exhibit the strongest binding affinity for 1-nitropyrene (−16.48 and −13.90 kcal/mol, respectively), favoring epoxidation over hydroxylation. The energy barrier for 4,5-epoxidation (9.42 kcal/mol) is significantly lower than that for hydroxylation (14.58 kcal/mol), explaining the predominance of oxide formation in biological systems.

Reaction Mechanism

-

Electrophilic addition : The heme iron-oxo species in CYP attacks the 4,5-double bond, forming a reactive epoxide intermediate.

-

Transition state stabilization : The nitro group at position 1 directs electrophilic attack to the adjacent K-region, reducing steric hindrance.

-

Product release : The epoxide dissociates from the CYP active site, regenerating the enzyme for subsequent cycles.

Analytical Characterization and Validation

Accurate identification of this compound necessitates multimodal analytical approaches:

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques

DNA Adduct Formation Assays

This compound forms stable adducts with guanine residues, detectable via ³²P-postlabeling or liquid chromatography-tandem MS (LC-MS/MS). These adducts exhibit mutagenic potential in Salmonella mutagenicity assays (TA98 strain).

Challenges and Optimization Strategies

Byproduct Formation

The concurrent synthesis of 9,10-oxide (30–40% yield) complicates purification. Gradient elution HPLC or chiral stationary phases improve resolution but increase operational costs.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 1-nitropyrene (1-NP) leading to the formation of 1-nitropyrene-4,5-oxide, and how can these pathways be experimentally modeled?

- 1-NP undergoes nitroreduction (yielding N-hydroxy-1-aminopyrene) and ring oxidation (producing K-region oxides like this compound) .

- Methodological approach : Use hepatic microsomes from rats induced with phenobarbital, Aroclor 1254, or 3-methylcholanthrene to enhance oxidative metabolism. Monitor metabolites via HPLC under varying oxygen tensions (aerobic/anaerobic) to differentiate pathways .

- Key finding : Phenobarbital-induced microsomes increase K-region epoxide formation, while 3-methylcholanthrene induction favors phenol derivatives .

Q. How can DNA adducts formed by this compound be detected and characterized in vitro?

- Experimental design : Incubate this compound with calf thymus DNA in microsomal systems, followed by enzymatic hydrolysis (e.g., using DNase I and phosphodiesterase).

- Detection : Major adducts (e.g., N-(deoxyguanosin-8-yl)-1-aminopyrene) are identified via HPLC co-elution with synthetic standards. Minor adducts arise from direct binding of K-region oxides to DNA .

- Validation : Confirm adduct specificity using nitroreductases (e.g., xanthine oxidase), which enhance DNA-binding efficiency .

Advanced Research Questions

Q. What are the sequence-specific mutation patterns induced by this compound in mammalian cells, and how do they compare to other K-region oxides?

- Method : Analyze mutations in the hprt gene of Chinese hamster ovary (CHO) cells using DNA sequencing.

- Results : this compound predominantly induces A→G and G→A transitions , distinct from the G→T transversions associated with 1-nitropyrene-9,10-oxide .

- Mechanistic insight : The epoxide ring in K-region oxides directly reacts with guanine, but sequence context (e.g., neighboring bases) influences mutation specificity .

Q. How do glutathione S-transferases (GSTs) modulate the detoxification of this compound, and what experimental systems can quantify this interaction?

- Kinetic analysis : Measure second-order rate constants for GST-catalyzed conjugation of glutathione (GSH) to this compound.

- Key data : The reaction rate (0.17 M⁻¹s⁻¹) is significantly slower than other electrophiles (e.g., N-acetyl-p-benzoquinoneimine: 3×10⁴ M⁻¹s⁻¹), indicating limited detoxification capacity .

- Model systems : Use recombinant human GST isoforms (e.g., GSTP1-1) to assess isoform-specific activity .

Q. What experimental conditions influence the contradictory DNA-binding outcomes reported for this compound under varying oxygen tensions?

- Conflict : DNA-binding levels remain consistent across aerobic, anaerobic, and argon conditions in microsomal incubations, despite oxygen’s role in metabolite stability .

- Resolution : Use trans-stilbene oxide to induce epoxide hydrolase, which converts K-region oxides to dihydrodiols, reducing DNA adduct formation. Contrast with cytosolic nitroreduction (e.g., xanthine oxidase), which enhances adduct diversity .

Methodological Guidance

Q. How should researchers design cytotoxicity assays to differentiate the effects of this compound from its 9,10-oxide analog?

- Assay setup : Use CHO cells or primary hepatocytes treated with equimolar concentrations of both oxides.

- Metrics : Compare IC₅₀ values via MTT assays. 1-Nitropyrene-9,10-oxide exhibits higher cytotoxicity due to greater DNA damage and adduct persistence .

- Controls : Include metabolic inhibitors (e.g., α-naphthoflavone for CYP1A1) to isolate oxide-specific effects .

Q. What analytical techniques are optimal for quantifying this compound in environmental samples (e.g., diesel exhaust particles)?

- Extraction : Soxhlet extraction with dichloromethane, followed by silica gel chromatography for purification .

- Quantification : Use GC-MS with electron-capture detection (ECD) or HPLC coupled with fluorescence detection (LOD: ~0.1 ng/m³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.